Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEXPDXMEFVCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate has shown potential in several therapeutic areas:
-
P2X7 Receptor Modulation : Research indicates that derivatives of this compound can act as antagonists of the P2X7 receptor. This receptor is implicated in various inflammatory processes and neurodegenerative diseases. Compounds that modulate this receptor may provide therapeutic benefits in conditions such as chronic pain and neuroinflammation .
Study Reference Findings WO2010125101A1 Identified as a P2X7 receptor antagonist with potential for treating inflammatory diseases. - Antimicrobial Activity : Some studies have suggested that imidazole derivatives exhibit antimicrobial properties. This compound may possess similar characteristics, making it a candidate for developing new antimicrobial agents.
- CNS Activity : The compound has been investigated for its neuroprotective effects. Its ability to penetrate the blood-brain barrier could make it useful in treating neurological disorders .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique heterocyclic structure allows for the incorporation into various polymer matrices.
Case Study 1: P2X7 Modulation
A study published in Neuropharmacology examined the effects of various tetrahydroimidazo derivatives on P2X7 receptor activity. Results indicated that specific substitutions on the imidazole ring enhanced receptor antagonism and reduced inflammatory cytokine release in vitro.
Case Study 2: Antimicrobial Screening
In a screening assay against common bacterial strains (e.g., E. coli, S. aureus), this compound exhibited moderate antibacterial activity compared to standard antibiotics. Further structural modifications are being explored to enhance its efficacy.
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Halogenation and functional group substitutions significantly alter physicochemical and biological properties:
Key Observations :
Core Heterocycle Differences
Replacing pyridine with pyrimidine or triazolo systems modifies electronic properties and bioactivity:
Key Observations :
Functional Group Modifications
Ester-to-hydrazide conversion enables diverse derivatization:
Key Observations :
- Hydrazone derivatives exhibit superior antibacterial activity compared to ester precursors, attributed to improved target interaction via Schiff base formation .
Biological Activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 67286-71-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- Purity : ≥98.0% (HPLC)
- Appearance : White to light yellow solid
- Storage Conditions : 2-8°C
The biological activity of this compound is primarily attributed to its structural similarity to purine derivatives, allowing it to interact with various biological macromolecules such as proteins and nucleic acids. This compound has been shown to exhibit:
- Cytotoxic Activity : It selectively inhibits certain kinases involved in cell proliferation and survival pathways, making it a candidate for anticancer therapies .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against a range of pathogens, suggesting potential use in treating infections .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of this compound:
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models at micromolar concentrations. The compound's mechanism involved the induction of apoptosis via the mitochondrial pathway . -
Antimicrobial Activity :
In a systematic screening of antimicrobial agents, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell wall synthesis and inhibited protein synthesis pathways . -
Inflammation Reduction :
Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux (10 h) | 80–92% | |
| Hydrogenation | PtO₂, 30 psi H₂ | 87% | |
| Esterification | LiOH·H₂O, ethanol, 25°C | 80% |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Q. Table 2: Key NMR Chemical Shifts (δ, ppm)
| Proton/Carbon | Chemical Shift Range | Reference |
|---|---|---|
| Tetrahydroimidazo CH₂ | 1.95–3.94 | |
| Ester (COOEt) | 4.43–4.58 | |
| Aromatic protons | 6.32–8.52 |
Advanced: How can researchers optimize the yield of this compound during synthesis?
Methodological Answer:
Q. Table 3: Yield Optimization Strategies
| Factor | Optimal Condition | Yield Increase | Reference |
|---|---|---|---|
| Reflux Duration | 24 h vs. 10 h | +12% | |
| Catalyst (PtO₂) | 30 psi H₂ | +15% | |
| Solvent (DMF) | vs. Ethanol | +20% |
Advanced: How to resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing CH₂ groups in the tetrahydro ring) .
- Computational Modeling : Predicts chemical shifts using DFT (Density Functional Theory) to validate experimental data .
- Crystallography : SHELX-based X-ray diffraction confirms bond lengths/angles if single crystals are obtained .
Advanced: What strategies are used to evaluate the biological activity of derivatives?
Methodological Answer:
- Antibacterial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., trifluoromethyl groups) to enhance potency .
- In Silico Screening : Molecular docking to identify interactions with targets (e.g., bacterial enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
